![molecular formula C22H34N2O3 B4093573 3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B4093573.png)
3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide
Descripción general
Descripción
3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the attachment of the N-(2-methoxyethyl)propanamide group, which can be accomplished using standard amide coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(3-methoxybenzyl)propanamide
- 3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(2-ethoxyethyl)propanamide
Uniqueness
3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide is unique due to its specific structural features, such as the methoxyethyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness can make it more suitable for certain applications compared to similar compounds .
Propiedades
IUPAC Name |
3-[1-[3-(3,5-dimethylphenyl)propanoyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-17-14-18(2)16-20(15-17)5-7-22(26)24-11-8-19(9-12-24)4-6-21(25)23-10-13-27-3/h14-16,19H,4-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGQJRXTAIFUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)N2CCC(CC2)CCC(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


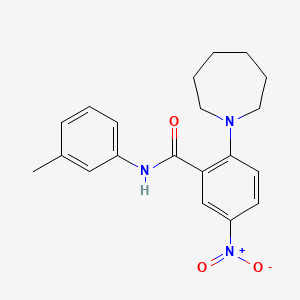
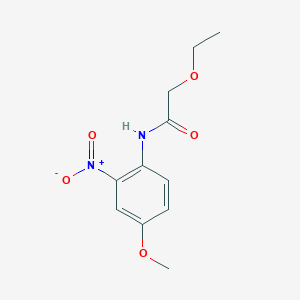

![4-ethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4093519.png)
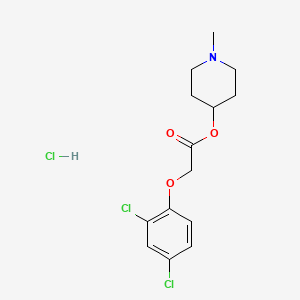
![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4093532.png)
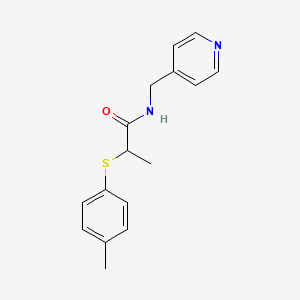
![1-(3-chlorophenyl)-4-({[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4093539.png)
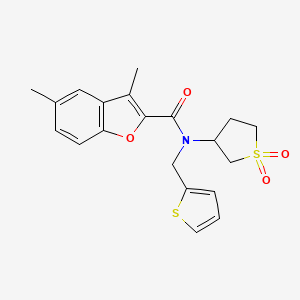
![N-[2-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B4093554.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-nitrophenyl)acetamide](/img/structure/B4093555.png)
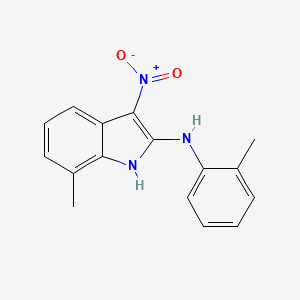
![4-(Benzylamino)-3-[(2-carboxycyclohexanecarbonyl)amino]benzoic acid](/img/structure/B4093580.png)

